molecular formula C18H27N3OS B251394 3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide

3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide

Cat. No.: B251394
M. Wt: 333.5 g/mol
InChI Key: PHGQNOQVXKHJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide is a complex organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of 4-(4-methylpiperidin-1-yl)aniline. This can be achieved through the reaction of 4-methylpiperidine with aniline under appropriate conditions.

    Coupling with Phenyl Isothiocyanate: The next step involves the reaction of the piperidine derivative with phenyl isothiocyanate to form the corresponding thiourea derivative.

    Acylation: The final step is the acylation of the thiourea derivative with 3-methylbutanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are often conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • 3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Uniqueness

3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H27N3OS

Molecular Weight

333.5 g/mol

IUPAC Name

3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C18H27N3OS/c1-13(2)12-17(22)20-18(23)19-15-4-6-16(7-5-15)21-10-8-14(3)9-11-21/h4-7,13-14H,8-12H2,1-3H3,(H2,19,20,22,23)

InChI Key

PHGQNOQVXKHJJW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C

Origin of Product

United States

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